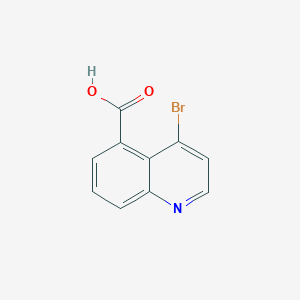
4-Bromoquinoline-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromoquinoline-5-carboxylic acid is a brominated derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is known for its wide range of applications in various fields, including pharmaceuticals, dyes, and agrochemicals. The bromine atom in this compound introduces additional reactivity and potential for further chemical modifications, making it a valuable compound in scientific research and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with quinoline or its derivatives as the starting material.
Bromination: The quinoline core is brominated at the 4-position using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Carboxylation: The brominated quinoline undergoes carboxylation to introduce the carboxylic acid group at the 5-position. This can be achieved using reagents like carbon dioxide (CO2) under high pressure and temperature, or by using carboxylating agents such as formic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.
Substitution: The bromine atom at the 4-position can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium iodide (KI) are used for substitution reactions.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Alcohols or Amines: Resulting from reduction reactions.
Substituted Quinolines: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
4-Bromoquinoline-5-carboxylic acid is extensively used in scientific research due to its versatile chemical properties. Its applications include:
Chemistry: As a building block for the synthesis of more complex organic compounds.
Biology: Studying the biological activity of quinoline derivatives, including their potential as antimicrobial, antiviral, and anticancer agents.
Medicine: Investigating its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-Bromoquinoline-5-carboxylic acid exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom enhances its reactivity, allowing for further modifications to improve its efficacy and selectivity.
Comparaison Avec Des Composés Similaires
4-Bromoquinoline-5-carboxylic acid is compared with other similar compounds, such as:
Quinoline: The parent compound without bromination.
3-Bromoquinoline-5-carboxylic acid: Brominated at a different position.
2-Bromoquinoline-5-carboxylic acid: Another positional isomer.
Uniqueness: The presence of the bromine atom at the 4-position distinguishes this compound from its isomers, providing unique reactivity and potential for further chemical modifications.
Propriétés
Formule moléculaire |
C10H6BrNO2 |
|---|---|
Poids moléculaire |
252.06 g/mol |
Nom IUPAC |
4-bromoquinoline-5-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO2/c11-7-4-5-12-8-3-1-2-6(9(7)8)10(13)14/h1-5H,(H,13,14) |
Clé InChI |
OKDJCWSJSQQERJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)N=CC=C2Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[4-(3,5-diaminophenyl)phenyl]benzene-1,3-diamine](/img/structure/B15329228.png)

![4-Chloro-2-(trifluoromethyl)benzo[g]quinazoline](/img/structure/B15329239.png)






![Hexanoic acid, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]-](/img/structure/B15329273.png)

